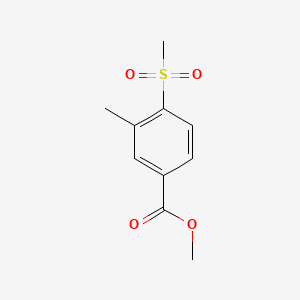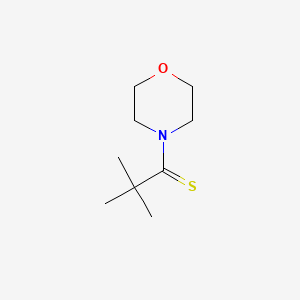
2,2-Dimethyl-1-Morpholinopropane-1-Thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-Morpholinopropane-1-Thione, also known as DMPT, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular formula of C6H14NOS and a molecular weight of 156.26 g/mol. DMPT is used as a reagent in the synthesis of a variety of organic compounds and is also used as a stabilizing agent in a variety of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 2,2-Dimethyl-1-Morpholinopropane-1-Thione is used in the synthesis of acylsilanes, particularly in the transformation of morpholine amides (Lettan, Milgram, & Scheidt, 2006).
- It plays a role in the synthesis of imidazolium, thiazolium, iminium, and morpholinium-based protic ionic liquids, which are studied for their physicochemical properties and CO2 sorption capabilities (Sardar, Mumtaz, Yasinzai, & Wilfred, 2020).
- The compound is involved in a novel, solvent-free synthesis method for 2-morpholino-3-aryl-5-aroyl thiophenes (Jalani, Pandya, Pandya, Sharma, Sudarsanam, & Vasu, 2012).
Application in Organic Synthesis
- It is used in the synthesis of various heterocyclic scaffolds, such as 4-aryl-7,7-dimethyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinazoline-2-thiones, showing its versatility in organic synthesis (Yarim, Saraç, Ertan, Kılıç, & Erol, 2002).
- It is involved in the synthesis of difluorodithiopyruvic acid derivatives, demonstrating its application in creating specific organic compounds (Shermolovich, Timoshenko, Listvan, & Markovskii, 1998).
- The compound is utilized in the synthesis of dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate, a designed scaffold for the creation of various important heterocyclic structures (Pandey, Gaikwad, & Gadre, 2012).
Research in Pharmacology and Biochemistry
- It is utilized in the synthesis and pharmacological evaluation of compounds, such as quinazoline-4-thiones, which have been tested for various biological activities (Kubicová, Šustr, Kráľová, Chobot, Vytlačilová, Jahodář, Vuorela, Macháček, & Kaustová, 2003).
Role in Analytical and Environmental Studies
- The compound is explored in studies like the transesterification reaction of dimethyl and diethyl phosphite, showcasing its role in analytical chemistry (Troev, Tashev, & Borisov, 1982).
- It is studied in the context of photoinitiators enhancing cytotoxicity in human cells, indicating its relevance in environmental and toxicological research (Kawasaki, Tsuboi, Yagi, Morizane, Masaoka, Esumi, Kitamura, & Sendo, 2015).
Propiedades
IUPAC Name |
2,2-dimethyl-1-morpholin-4-ylpropane-1-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-9(2,3)8(12)10-4-6-11-7-5-10/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNWSIUQQVPRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=S)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-Morpholinopropane-1-Thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2475270.png)
![tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate](/img/structure/B2475273.png)
![(5,6-Dimethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B2475274.png)
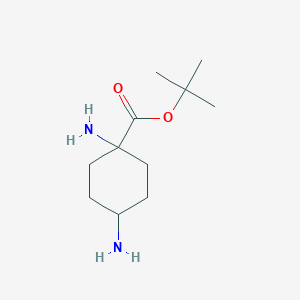
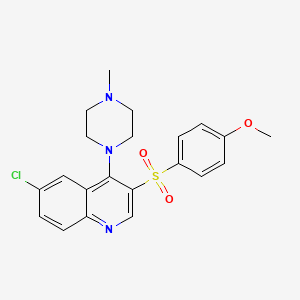
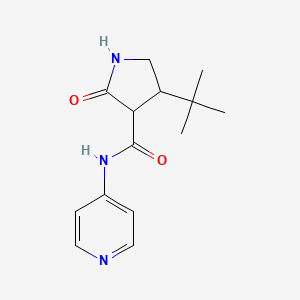
![[2-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2475280.png)
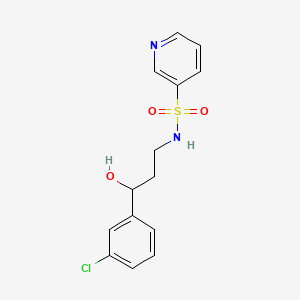
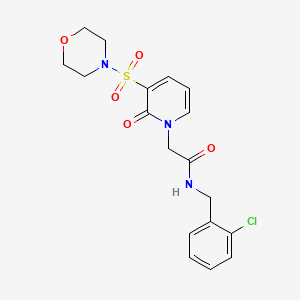
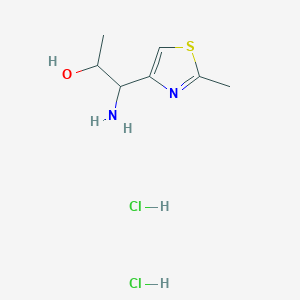
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2475289.png)
![(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2475290.png)
